2-(2-Methylpentan-2-yl)benzene-1,4-diol
Description
Properties
CAS No. |
53918-50-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H18O2/c1-4-7-12(2,3)10-8-9(13)5-6-11(10)14/h5-6,8,13-14H,4,7H2,1-3H3 |
InChI Key |
WWAUXRVRDGKTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(2-methylpentan-2-yl)benzene-1,4-diol, highlighting their substituents, sources, and biological or functional properties:
Key Structural and Functional Differences :
Substituent Complexity :
- The target compound’s 2-methylpentan-2-yl group is less sterically hindered compared to the hept-1-enyl-prenyl substituents in Eurotium metabolites, which exhibit enhanced bioactivity due to extended hydrophobic interactions .
- Thiolated analogs (e.g., 2-(12-mercaptododecyl)benzene-1,4-diol) prioritize surface binding (e.g., AuNP stabilization) over redox activity , unlike diols with prenyl groups, which often participate in electron transfer or receptor binding .
Biological Activity: Antimicrobial vs. Antitumor: Prenylated derivatives (e.g., 2-(3-methylbut-2-enyl)benzene-1,4-diol) show broad antimicrobial activity , while toluquinol-based analogs (e.g., 2-(3-methylbut-2-en-1-yl)benzene-1,4-diol) are optimized for cytotoxicity in cancer cells . Receptor Binding: Fungal metabolites with unsaturated side chains (e.g., hept-1-enyl groups) exhibit dual affinity for opioid and cannabinoid receptors, likely due to conformational flexibility .
Environmental Relevance: Branched alkyl derivatives like 2-(1-methyl-octyl)-benzene-1,4-diol are critical intermediates in microbial degradation pathways for pollutants (e.g., nonylphenol) , whereas synthetic analogs focus on material science or medicinal chemistry applications .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methylpentan-2-yl)benzene-1,4-diol in academic laboratories?
Methodological Answer:
- Friedel-Crafts Alkylation : React hydroquinone with 2-methylpentan-2-yl halides (e.g., chloride or bromide) using Lewis acid catalysts (AlCl₃ or FeCl₃) in anhydrous dichloromethane. Maintain temperatures at 0–5°C to suppress polyalkylation .
- Purification : Recrystallize the crude product from ethanol/water (3:1 v/v) to achieve >90% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydroquinone to alkyl halide) and catalyst loading (10 mol%) to maximize efficiency .
Q. Which analytical techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and tert-alkyl group integration. Compare chemical shifts with analogous compounds (e.g., 2-(trifluoromethyl)benzene-1,4-diol, δ 6.75–7.10 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 208.1464) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm planarity around the benzene ring and steric effects of the tert-alkyl group .
Q. How does the tert-alkyl substituent influence solubility and stability?
Methodological Answer:
- Solubility : The bulky 2-methylpentan-2-yl group enhances lipophilicity, reducing water solubility (<1 mg/mL). Use polar aprotic solvents (DMSO, DMF) for in vitro assays .
- Oxidative Stability : The tert-alkyl group stabilizes the diol via steric hindrance, delaying oxidation to quinones. Monitor degradation under ambient light using UV-Vis spectroscopy (λmax = 290 nm) .
Advanced Research Questions
Q. What computational strategies predict the redox behavior of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to calculate bond dissociation energies (BDEs) of O–H groups. Lower BDEs (<85 kcal/mol) correlate with higher antioxidant activity .
- Solvent Effects : Use the polarizable continuum model (PCM) to simulate redox potentials in aqueous and nonpolar environments. Compare with experimental cyclic voltammetry data .
Q. How can contradictory reports on biological activity be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing tert-alkyl with trifluoromethyl) and test against control compounds. For example, tert-alkyl groups may reduce antimicrobial efficacy compared to electron-withdrawing groups (e.g., –CF₃) due to steric effects .
- Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Use positive controls like ascorbic acid for antioxidant studies .
Q. What catalytic systems enable selective functionalization of the diol moiety?
Methodological Answer:
- Organocatalysis : Employ proline-derived catalysts for asymmetric oxidation to chiral quinones. For example, Wang’s oxa-Michael–Michael–aldol cascade achieves enantioselective cyclization (55% yield, >90% ee) .
- Transition Metal Catalysis : Use Pd/C or Ru complexes for regioselective O-alkylation. Optimize solvent (THF) and temperature (60°C) to avoid overfunctionalization .
Key Research Recommendations
- Mechanistic Studies : Use isotopic labeling (, ) to trace oxidation pathways .
- Biological Screening : Prioritize assays for neuroprotective and anticancer activity, leveraging the compound’s redox-modulating properties .
- Advanced Characterization : Apply in-situ Raman spectroscopy to monitor real-time reaction dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
